4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the coupling of the furan moiety to the oxazole ring, often using palladium-catalyzed cross-coupling reactions.
Attachment of the 4-chlorobenzenesulfonyl group: This is usually done through sulfonylation reactions using sulfonyl chlorides.
Addition of the dimethylamino propyl group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(thiazol-2-yl)-1,3-oxazol-5-amine
- 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(pyridin-2-yl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-22(2)11-4-10-20-17-18(21-16(26-17)15-5-3-12-25-15)27(23,24)14-8-6-13(19)7-9-14/h3,5-9,12,20H,4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULTZTDYDVKQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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